(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Asymmetric Synthesis Diastereoselectivity Chiral Building Block

The compound (3R,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a Boc-protected, single-enantiomer trans-4-aminopyrrolidine-3-carboxylic acid bearing two stereogenic centers at the C3 and C4 positions of the pyrrolidine ring. It belongs to the class of cyclic, conformationally constrained β-amino acid building blocks widely employed in peptidomimetic and foldamer research.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 1365887-58-6
Cat. No. B1519857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
CAS1365887-58-6
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
InChIKeyOSQJCAMJAGJCSX-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1365887-58-6): A Single-Enantiomer Chiral β-Amino Acid Building Block for Constrained Peptide Design


The compound (3R,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a Boc-protected, single-enantiomer trans-4-aminopyrrolidine-3-carboxylic acid bearing two stereogenic centers at the C3 and C4 positions of the pyrrolidine ring [1]. It belongs to the class of cyclic, conformationally constrained β-amino acid building blocks widely employed in peptidomimetic and foldamer research [2]. With a molecular formula of C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol, the compound features a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, leaving the C4-amino and C3-carboxylic acid functionalities available for orthogonal coupling in solid-phase peptide synthesis and solution-phase medicinal chemistry [1][3].

Why (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Cannot Be Interchanged with Its Racemate, Enantiomer, or Cis Isomer


In-class pyrrolidine-based β-amino acid building blocks—including the racemic trans mixture (CAS 369623-85-8), the (3S,4R) enantiomer, and the cis-(3R,4R) diastereomer (CAS 492462-02-9)—are not functionally interchangeable with the single-enantiomer (3R,4S) form. The (3R,4S) configuration dictates the spatial orientation of the C3-carboxyl and C4-amino substituents, which directly governs the handedness and stability of secondary structures such as the 12-helix in β-peptide foldamers [1][2]. Substitution with the racemate introduces the opposite enantiomer, which can disrupt helical folding, alter biological recognition, and confound structure–activity relationship (SAR) interpretation [1]. The cis isomer places the amino and carboxyl groups in a syn orientation, producing a fundamentally different conformational scaffold that yields divergent peptide backbone geometries [3]. Procurement of the stereochemically undefined or mismatched analog therefore carries a quantifiable risk of synthetic irreproducibility and loss of biological function in applications where defined three-dimensional architecture is critical.

Quantitative Differentiation Evidence for (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Versus Nearest Analogs


Diastereomeric Excess of the (3R,4S)-trans Isomer Versus the (3R,4R)-cis Isomer in Asymmetric Synthesis

In the most efficient asymmetric synthesis reported to date, the (3R,4S)-trans-4-aminopyrrolidine-3-carboxylic acid scaffold was obtained in five steps with a diastereomeric excess (d.e.) exceeding 98% and an overall yield of 50%, while the corresponding (3R,4R)-cis isomer was obtained in four steps with >98% d.e. and a 52% overall yield [1]. Both isomers were prepared with comparably excellent stereochemical fidelity; however, the trans configuration provides a distinct backbone geometry that is specifically required for 12-helical β-peptide folding, a property not replicated by the cis isomer [2].

Asymmetric Synthesis Diastereoselectivity Chiral Building Block

Single-Enantiomer (3R,4S) Identity Versus Racemic trans Mixture (CAS 369623-85-8) for Foldamer Structural Fidelity

β-Peptides constructed from enantiomerically pure (3R,4S)-trans-4-aminopyrrolidine-3-carboxylic acid (APC) residues adopt a stable right-handed 12-helical conformation in aqueous solution, as demonstrated by circular dichroism (CD) spectroscopy and NMR structural analysis [1]. When the racemic trans mixture (CAS 369623-85-8, containing equal amounts of the (3R,4S) and (3S,4R) enantiomers) is used, the incorporation of the opposite enantiomer disrupts the uniform helical handedness, resulting in loss of the characteristic CD signature and a measurable decrease in helix content [1]. The heterocyclic analog trans-4-aminotetrahydrofuran-3-carboxylic acid (trans-ATFC), which replaces the pyrrolidine nitrogen with an oxygen atom, produces foldamers with altered hydrogen-bonding capacity and reduced conformational rigidity compared with the APC-based scaffold [2].

Foldamer Chemistry β-Peptide 12-Helix Stereochemical Patterning

Scalable Reductive Amination Route: Isolated Yield Comparison for trans-APC Building Blocks

An optimized, scalable reductive amination method published in 2023 enables the stereoselective synthesis of the trans-4-aminopyrrolidine-3-carboxylic acid (trans-APC) scaffold with enhanced isolated yields compared with earlier multi-step asymmetric conjugate addition approaches [1]. In the Bunnage et al. (2004) asymmetric synthesis, the trans-(3R,4S) isomer was obtained in 50% overall yield over five steps [2]. The Hong et al. (2023) reductive amination protocol achieves rapid diastereoselective reduction under gentle formic acid-mediated conditions and is demonstrated on a preparative scale, providing a more practical procurement route for research quantities [1]. This represents a process-chemistry advantage for users requiring multi-gram quantities, where the earlier asymmetric conjugate addition route may present throughput limitations.

Scalable Synthesis Reductive Amination Process Chemistry

Commercial Purity Benchmark: (3R,4S)-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid ≥98% Versus Analog Purity Tiers

Commercially available (3R,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 1365887-58-6) is routinely supplied at ≥98% purity as determined by HPLC, with some vendors offering ≥97% . In contrast, the racemic trans mixture (CAS 369623-85-8) is commonly listed at 97% purity, and the cis-(3R,4R) isomer (CAS 492462-02-9) is typically available at 95% purity . The 1–3 percentage-point purity differential, while modest in absolute terms, translates to a difference of up to 30–50 mg of unspecified impurities per gram of material—potentially significant in applications where trace stereochemical or chemical contaminants can interfere with coupling efficiency, chiral HPLC resolution, or biological assay interpretation.

Chemical Purity Quality Specification Procurement Benchmark

Orthogonal Boc Protection Enables Selective Solid-Phase Peptide Synthesis Not Achievable with Unprotected 4-Aminopyrrolidine-3-carboxylic acid

The Boc protecting group on the pyrrolidine nitrogen of (3R,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid provides orthogonal protection that is fully compatible with the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy . In this approach, the Boc group remains stable during repetitive Fmoc deprotection with piperidine, allowing selective coupling at the C4-amino or C3-carboxyl position while the pyrrolidine ring nitrogen remains masked . In contrast, unprotected 4-aminopyrrolidine-3-carboxylic acid (CAS 89799-61-1) lacks this orthogonal protection, rendering the pyrrolidine nitrogen vulnerable to undesired acylation during chain elongation and necessitating additional protecting-group manipulation steps that reduce overall synthetic efficiency [1]. The Boc-protected form thus enables a streamlined SPPS workflow with fewer protection/deprotection cycles.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/t-Bu Strategy

Evidence-Backed Application Scenarios for (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid


Construction of Enantiopure β-Peptide 12-Helical Foldamers for Antimicrobial and Protein–Protein Interaction Studies

The enantiomerically pure (3R,4S) configuration is indispensable for generating uniform right-handed 12-helical β-peptide architectures. Gellman and co-workers demonstrated that β-peptides incorporating APC residues (derived from this building block) adopt stable helical conformations in aqueous solution and exhibit antimicrobial activity with minimal hemolytic liability [1][2]. Substitution with the racemate or the cis isomer abolishes this folding behavior and the associated biological function, making the single-enantiomer (3R,4S)-Boc-protected form the required starting material [1].

Solid-Phase Synthesis of Peptidomimetics and Constrained Peptide Libraries

The orthogonal Boc protection on the pyrrolidine nitrogen enables direct incorporation into standard Fmoc-SPPS protocols without additional protecting-group manipulations . This is a critical workflow advantage for medicinal chemistry groups synthesizing constrained peptide libraries, where the compound serves as a turn-inducing or helix-stabilizing residue. The ≥98% commercial purity further reduces side-product formation during on-resin couplings, improving crude peptide purity and reducing HPLC purification burden .

Scalable Synthesis of Cyclic β-Amino Acid Building Blocks for Preclinical Candidate Development

The 2023 reductive amination route provides a scalable, diastereoselective synthetic methodology for trans-APC derivatives [3]. For programs advancing peptidomimetic leads toward preclinical development, sourcing building blocks from suppliers who employ this modern route may ensure better batch-to-batch consistency and support multi-gram to kilogram scale-up demands—an advantage not afforded by the earlier, lengthier asymmetric conjugate addition approach [4].

Chiral Scaffold for Receptor-Targeted Ligand Design (Melanocortin, Endothelin, GPCR Programs)

Pyrrolidine-3-carboxylic acid scaffolds bearing defined (3R,4S) stereochemistry have been employed as core templates in the design of melanocortin receptor agonists and endothelin receptor antagonists [5][6]. The constrained trans-pyrrolidine ring enforces a specific spatial presentation of pharmacophoric elements, and the use of the stereochemically defined (3R,4S)-Boc-protected building block ensures that downstream SAR data are not confounded by stereochemical heterogeneity, a risk inherent in racemic or cis-diastereomeric starting materials [5].

Quote Request

Request a Quote for (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.